molecular formula C19H19N5O2S B2698942 2-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one CAS No. 2380192-27-6

2-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2698942
CAS No.: 2380192-27-6
M. Wt: 381.45
InChI Key: AQDWCPWGDPSJAS-UHFFFAOYSA-N
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Description

2-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s unique structure, which includes a thiadiazole ring, an azetidine ring, and a pyridazinone ring, makes it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the thiadiazole ring, followed by the construction of the azetidine ring, and finally, the formation of the pyridazinone ring. Each step requires specific reagents and conditions to ensure the successful formation of the desired product.

For example, the thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a carbon disulfide source under basic conditions. The azetidine ring can be formed through a cyclization reaction involving an appropriate amine and a halogenated precursor. The final step involves the formation of the pyridazinone ring through a condensation reaction with a suitable aldehyde or ketone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and have similar chemical properties.

    Azetidine Derivatives: Compounds containing the azetidine ring, which may exhibit similar reactivity.

    Pyridazinone Derivatives: Compounds with the pyridazinone ring, often used in medicinal chemistry.

Uniqueness

What sets 2-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one apart is its unique combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-26-16-5-3-2-4-14(16)15-8-9-17(25)24(21-15)13-10-23(11-13)19-20-18(22-27-19)12-6-7-12/h2-5,8-9,12-13H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDWCPWGDPSJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)C3CN(C3)C4=NC(=NS4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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